2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene
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Overview
Description
2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene is an organic compound that features a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of boron reagents with halides under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: An organic compound with a phenyl ring attached to an isocyanate group.
Phenylboronic acid: Contains a phenyl group and two hydroxyl groups attached to boron.
Uniqueness
2-(4-Chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
921605-43-8 |
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Molecular Formula |
C23H21ClF2 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-difluoro-5-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H21ClF2/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-21(25)23(22(26)15-19)18-10-12-20(24)13-11-18/h6-15H,2-5H2,1H3 |
InChI Key |
MVAMHTVTTUGONO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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